molecular formula C12H8O2S2 B1390915 4H-thieno[3,2-c]thiochromene-2-carboxylic acid CAS No. 26268-05-3

4H-thieno[3,2-c]thiochromene-2-carboxylic acid

Cat. No. B1390915
CAS RN: 26268-05-3
M. Wt: 248.3 g/mol
InChI Key: DSLNPJCJIWZKMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-thieno[3,2-c]thiochromene-2-carboxylic acid (TTCA) is a naturally occurring compound found in a variety of plants and is known to have a variety of biological and physiological activities. TTCA has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The aim of

Scientific Research Applications

Synthesis and Biological Activity

4H-Thieno[3,2-c]chromene derivatives, including the carboxylic acid form, have been synthesized and assessed for their biological activities. One study transformed the formyl group of 4H-thieno[3,2-c]chromene-2-carbaldehyde into various functional groups, including carboxylic acid, and explored its antiulcer activity (Bogza et al., 2015).

Optical Properties

The optical properties of 2-functionally substituted thieno[3,2-c]quinolines and 4H-thieno[3,2-c]chromenes, including those with carboxylic acid groups, have been studied. These compounds have been shown to exhibit moderate to high fluorescence quantum yields, and their potential application as invisible ink dyes has been demonstrated (Bogza et al., 2018).

Liquid-Crystalline Complexes

Research has been conducted on novel supramolecular liquid-crystalline complexes derived from thieno[3,2-b]thiophene-2-carboxylic acids, which might have implications for the derivatives of 4H-thieno[3,2-c]chromene-2-carboxylic acid (Tso et al., 1998).

Molecular and Electronic Structures

The molecular and electronic structures of thieno[3,4-b]thiophene-2-carboxylic acid and related compounds have been studied, providing insights into the properties of the thieno[3,2-c]chromene derivatives (Buemi, 1989).

Photochemical Synthesis and Properties

A study on the photochemical synthesis of 4H-thieno[3,2-c]chromene and its optical properties reveals the potential of these compounds in covert marking pigments. This suggests diverse applications for 4H-thieno[3,2-c]chromene-2-carboxylic acid in materials science (Ulyankin et al., 2021).

properties

IUPAC Name

4H-thieno[3,2-c]thiochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2S2/c13-12(14)10-5-7-6-15-9-4-2-1-3-8(9)11(7)16-10/h1-5H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLNPJCJIWZKMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3S1)SC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001225233
Record name 4H-Thieno[3,2-c][1]benzothiopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001225233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26268-05-3
Record name 4H-Thieno[3,2-c][1]benzothiopyran-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26268-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Thieno[3,2-c][1]benzothiopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001225233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H-thieno[3,2-c]thiochromene-2-carboxylic acid
Reactant of Route 2
4H-thieno[3,2-c]thiochromene-2-carboxylic acid
Reactant of Route 3
4H-thieno[3,2-c]thiochromene-2-carboxylic acid
Reactant of Route 4
4H-thieno[3,2-c]thiochromene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4H-thieno[3,2-c]thiochromene-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4H-thieno[3,2-c]thiochromene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.